LY310762

概要

説明

LY310762は、5-HT1Dセロトニン受容体の選択的アンタゴニストとしての役割で知られている化学化合物です。 これは、密接に関連する5-HT1Bサブタイプに比べて合理的な選択性を示しています

科学的研究の応用

LY310762 has several scientific research applications:

Neuroscience: It is used to study the role of 5-HT1D receptors in the brain and their involvement in neurotransmission.

Pharmacology: this compound is employed in pharmacological studies to understand its effects on serotonin pathways and its potential therapeutic applications.

Industry: The compound is used in the development of new drugs targeting serotonin receptors.

作用機序

LY310762は、5-HT1Dセロトニン受容体に選択的に結合して拮抗することで効果を発揮します。この作用は、脳内のセロトニンの放出を調節することができる受容体の正常な機能を阻害します。 この受容体を遮断することで、this compoundはセロトニンのレベルを変化させ、さまざまな生理学的プロセスに影響を与える可能性があります . 関与する分子標的と経路には、セロトニンシグナル伝達経路とその神経伝達に対する関連する下流の影響が含まれます .

類似の化合物との比較

This compoundは、5-HT1B受容体よりも5-HT1D受容体に対する高い選択性でユニークです。類似の化合物には以下が含まれます。

スマトリプタン: 片頭痛の治療に使用されるよく知られた5-HT1受容体アゴニストです。

リザトリプタン: 類似の用途を持つ別の5-HT1受容体アゴニストです。

ゾルミトリプタン: 片頭痛の治療に使用される選択的な5-HT1受容体アゴニストです.

これらの化合物と比較して、this compoundのユニークさは、5-HT1D受容体に対する拮抗作用にあるため、セロトニン受容体調節と潜在的な治療的用途の研究に価値があります .

生化学分析

Biochemical Properties

LY310762 plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to selectively bind to the 5-HT1D receptor with a high affinity (Ki = 249 nM for guinea pig receptors) . This interaction inhibits the binding of radiolabeled citalopram to the 5-HT1B receptor by only 32% when used at a concentration of 1,000 nM . Additionally, this compound potentiates the release of serotonin (5-HT) stimulated by potassium in guinea pig cortex (EC50 = 31 nM) . This compound also reverses vasodilation induced by serotonin in rat kidney perfused by phenylephrine when administered at a dose of 1 mg/kg .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound enhances potassium-induced serotonin efflux from guinea pig cortical slices, with an EC50 of 30 nM . This enhancement of serotonin efflux indicates that this compound can significantly impact neurotransmitter release and synaptic transmission.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts as a potent and selective antagonist for the 5-HT1D serotonin receptor . It binds to the 5-HT1D receptor, preventing the activation of this receptor by endogenous serotonin. This antagonistic action leads to the modulation of downstream signaling pathways, ultimately affecting various physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under specific storage conditions, with a stability of at least four years when stored at -20°C Long-term studies have shown that this compound can maintain its efficacy in modulating serotonin release and receptor activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively antagonizes the 5-HT1D receptor, leading to the modulation of serotonin release and receptor activity . At higher doses, the compound may exhibit toxic or adverse effects. For example, this compound reverses vasodilation induced by serotonin in rat kidney perfused by phenylephrine when administered at a dose of 1 mg/kg

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is known to be soluble in various solvents, including DMSO and ethanol . This solubility allows the compound to be effectively transported and distributed within biological systems. The localization and accumulation of this compound in specific tissues and cells are influenced by its interactions with transporters and binding proteins.

準備方法

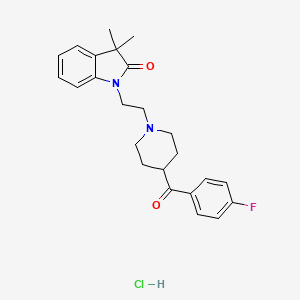

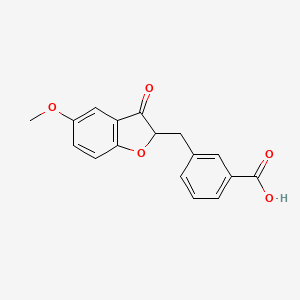

LY310762の合成には、コアインドール構造の調製から始まるいくつかの段階が含まれます。合成経路には通常、以下が含まれます。

インドールコアの形成: インドールコアは、適切な前駆体の環化を含む一連の反応によって合成されます。

置換反応: インドールコアは、4-フルオロベンゾイル基とピペリジニル基を導入するために置換反応を受けます。

最終的な組み立て: 最終段階では、置換されたインドールとピペリジニル基を結合させてthis compoundを形成します.

This compoundの工業生産方法は広く文書化されていませんが、合成は一般的に大規模生産のために最適化された同様の段階に従います。

化学反応の分析

LY310762は、以下を含むさまざまな化学反応を受けます。

酸化: 化合物は特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応は、分子上の官能基を修飾するために実行できます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究への応用

This compoundには、いくつかの科学研究への応用があります。

神経科学: 脳における5-HT1D受容体の役割とその神経伝達への関与を研究するために使用されます。

薬理学: this compoundは、薬理学的試験で使用されて、セロトニン経路への影響と潜在的な治療的用途を理解します。

類似化合物との比較

LY310762 is unique in its high selectivity for the 5-HT1D receptor over the 5-HT1B receptor. Similar compounds include:

Sumatriptan: A well-known 5-HT1 receptor agonist used to treat migraines.

Rizatriptan: Another 5-HT1 receptor agonist with similar applications.

Zolmitriptan: A selective 5-HT1 receptor agonist used for migraine treatment.

Compared to these compounds, this compound’s uniqueness lies in its antagonistic action on the 5-HT1D receptor, making it valuable for research into serotonin receptor modulation and potential therapeutic applications .

特性

IUPAC Name |

1-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O2.ClH/c1-24(2)20-5-3-4-6-21(20)27(23(24)29)16-15-26-13-11-18(12-14-26)22(28)17-7-9-19(25)10-8-17;/h3-10,18H,11-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCLFQZPFYNVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474689 | |

| Record name | 1-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192927-92-7 | |

| Record name | LY-310762 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192927927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-310762 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUX78WM9U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

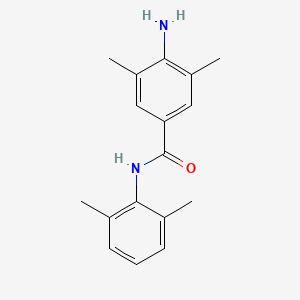

![[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-dipropylcarbamate](/img/structure/B1675592.png)

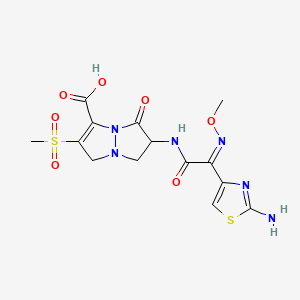

![6-acetyl-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1675593.png)

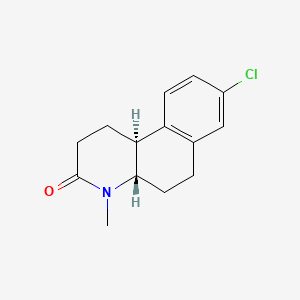

![2-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4(3H)-quinazolinone](/img/structure/B1675601.png)